2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
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Properties
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2S/c1-8-17-18-14(22-8)16-13(20)7-9-6-12(21-19-9)10-4-2-3-5-11(10)15/h2-6H,7H2,1H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHDSWKFKNCZNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative within the isoxazole and thiadiazole classes, which have gained attention in medicinal chemistry for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 301.277 g/mol . The structure features a fluorophenyl isoxazole moiety linked to a thiadiazole acetamide, suggesting potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H12FN3O3 |
| Molecular Weight | 301.277 g/mol |
| Purity | ≥ 95% |
Anticancer Properties
Recent studies have highlighted the compound's anticancer properties , particularly its ability to induce apoptosis in various cancer cell lines. For instance, research has demonstrated that derivatives containing the isoxazole and thiadiazole structures exhibit significant cytotoxic effects against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines. The mechanism appears to involve the activation of caspases, which are crucial for programmed cell death.
Case Study: Apoptosis Induction
In one study, compounds similar to this compound were tested for their ability to activate caspases 3 and 9 in MCF7 cells. Results indicated that certain derivatives significantly enhanced caspase activity compared to controls, suggesting a promising pathway for anticancer drug development .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Derivatives with similar structures have been evaluated for their effectiveness against resistant strains of bacteria and fungi. Notably, compounds featuring thiadiazole rings have shown broad-spectrum activity against Gram-positive bacteria and drug-resistant fungal strains.
Table: Antimicrobial Efficacy
| Compound | Target Organism | Activity Level |
|---|---|---|
| Thiadiazole Derivative A | Methicillin-resistant Staphylococcus | High |
| Thiadiazole Derivative B | Vancomycin-resistant Enterococcus | Moderate |
| Isoxazole Derivative C | Candida auris | High |
The proposed mechanisms by which this compound exerts its biological effects include:
- Caspase Activation : Induction of apoptosis through caspase pathways.
- Inhibition of Cell Proliferation : Interference with cell cycle progression in cancer cells.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
Q & A
Q. Methodological Approach
- Dose-response profiling : Conduct assays across a broad concentration range (0.1–100 µM) to identify activity-specific thresholds .
- Target-specific assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) alongside cytotoxicity screens (MTT assay on cancer cell lines) to distinguish mechanisms .
- Control compounds : Compare with structurally similar analogs (e.g., 5-phenylisoxazole derivatives) to isolate the role of the 2-fluorophenyl and thiadiazole groups .
What computational and experimental strategies are recommended to elucidate the compound’s mechanism of action?
Q. Advanced Mechanistic Analysis
- Molecular docking : Screen against targets like EGFR or tubulin using AutoDock Vina, prioritizing binding poses with ΔG < −8 kcal/mol .
- Kinetic studies : Measure IC50 shifts under varying ATP concentrations to identify competitive/non-competitive inhibition .
- Metabolomic profiling : Use LC-MS to track downstream metabolite changes in treated cells, highlighting pathway disruptions .
How should researchers address ambiguities in structural characterization, such as NMR signal overlap?
Q. Structural Validation Techniques
- 2D NMR (HSQC, HMBC) : Resolve overlapping proton signals by correlating [1]H with [13]C shifts, particularly for the isoxazole (δ 6.2–6.8 ppm) and thiadiazole (δ 8.1–8.5 ppm) regions .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 361.08 (calculated for C₁₅H₁₂FN₃O₂S) with <2 ppm error .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in acetonitrile) .
What methodologies are effective for structure-activity relationship (SAR) studies targeting the 2-fluorophenyl and thiadiazole moieties?
Q. SAR Design Framework
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the phenyl ring to assess electronic effects on bioactivity .
- Isosteric replacement : Replace the thiadiazole with oxadiazole or triazole rings to evaluate heterocycle-specific interactions .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (isoxazole oxygen) and hydrophobic regions (fluorophenyl group) .
How can researchers develop robust analytical methods to quantify the compound in biological matrices?
Q. Analytical Method Development
- HPLC-UV : Optimize using a C18 column (4.6 × 150 mm, 5 µm), mobile phase acetonitrile:water (65:35, 0.1% TFA), flow rate 1.0 mL/min, λ = 254 nm .
- LC-MS/MS validation : Achieve LOD < 10 ng/mL via MRM transitions m/z 361.08 → 214.05 (CE 25 eV) .
- Stability testing : Assess degradation under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions at 37°C over 72 hours .
What experimental approaches are recommended to determine the compound’s physicochemical properties (e.g., solubility, logP)?
Q. Physicochemical Profiling
- logP measurement : Use shake-flask method with octanol/water partitioning; expected logP ~2.5 due to the hydrophobic fluorophenyl group .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C) .
- pH-solubility profile : Measure solubility in PBS (pH 4.5–7.4) to guide formulation strategies .
What in vitro and in vivo models are appropriate for preliminary toxicity assessment?
Q. Toxicity Screening
- In vitro : HepG2 cells for hepatotoxicity (IC50 > 50 µM acceptable) and hERG inhibition assay (patch-clamp, IC50 > 30 µM) .
- In vivo : Acute toxicity in zebrafish embryos (LC50 > 100 µM) before progressing to rodent models .
How can computational modeling complement experimental data in optimizing pharmacokinetic properties?
Q. PK Optimization Strategies
- ADMET prediction : Use SwissADME to forecast BBB permeability (low) and CYP450 inhibition (CYP3A4, Ki ~5 µM) .
- MD simulations : Simulate plasma protein binding (e.g., albumin) with GROMACS to estimate free drug fraction .
What strategies can resolve discrepancies between in silico predictions and experimental bioactivity data?
Q. Data Reconciliation Workflow
- Force field refinement : Re-run docking with OPLS4 to improve ligand-protein interaction accuracy .
- Proteomic profiling : Use SILAC-based mass spectrometry to identify off-target binding in cell lysates .
- Crystallographic validation : Co-crystallize the compound with predicted targets (e.g., kinases) to confirm binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
